2-Amino-8-ethyl-3-methylquinoline hydrochloride is a sterically tuned heterocyclic building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and catalytic ligands. Featuring a pre-installed ethyl group at the 8-position and a methyl group at the 3-position, this compound bypasses the difficult late-stage regioselective alkylation of the quinoline core. Procured as a hydrochloride salt, it overcomes the poor aqueous solubility and oxidative instability inherent to its free base counterpart (CAS 203506-26-7), providing a stable starting material for scalable process chemistry workflows [1].
Attempting to substitute this compound with simpler analogs, such as 2-amino-3-methylquinoline, introduces severe process inefficiencies. Late-stage installation of the 8-ethyl group on a pre-formed quinoline core typically results in competitive N-alkylation and poor yields, requiring chromatographic purification to remove positional isomers. Furthermore, procuring the free base form (CAS 203506-26-7) instead of the hydrochloride salt leads to rapid N-oxidation during standard warehouse storage, as well as phase-separation issues in polar reaction media, directly inflating downstream manufacturing costs and reducing batch-to-batch reproducibility [1].
The presence of the 3-methyl group in 2-amino-8-ethyl-3-methylquinoline hydrochloride sterically blocks the C3 position and electronically activates the C4 position. When subjected to standard electrophilic halogenation, this substitution pattern drives the reaction exclusively to the C4 position. In contrast, utilizing 2-amino-8-ethylquinoline results in a mixture of C3 and C4 halogenated isomers, reducing the isolated yield of the target intermediate [1].
| Evidence Dimension | C4-Bromination Isomeric Purity and Yield |
| Target Compound Data | >95% regioselectivity, 88% isolated yield |
| Comparator Or Baseline | 2-Amino-8-ethylquinoline (Baseline): ~60% yield, 1.5:1 C4:C3 isomer ratio |
| Quantified Difference | 35% higher isolated yield and elimination of C3-isomer contamination |
| Conditions | N-Bromosuccinimide (NBS) in DMF, 0°C to room temperature |
Eliminates the need for costly and time-consuming chromatographic separation of positional isomers during large-scale API manufacturing.
Procurement of the hydrochloride salt (CAS 1170438-56-8) provides a measurable advantage in shelf-stability compared to the free base (CAS 203506-26-7). The protonation of the quinoline nitrogen in the HCl salt lowers the electron density of the ring system, mitigating susceptibility to atmospheric oxidation. Accelerated stability testing demonstrates that the HCl salt maintains strict purity under standard warehouse conditions, whereas the free base undergoes degradation, primarily forming N-oxides [1].
| Evidence Dimension | Purity Retention (Accelerated Degradation) |
| Target Compound Data | <0.5% degradation (HCl salt) |
| Comparator Or Baseline | Free Base (CAS 203506-26-7): 4.2% degradation |
| Quantified Difference | 8.4-fold reduction in oxidative degradation |
| Conditions | 6 months at 40°C and 75% relative humidity (RH), exposed to air |
Allows for bulk procurement and ambient storage without the need for strict cold-chain logistics or inert-gas packaging.
For downstream coupling reactions, solubility in polar protic solvents is a strict requirement. The hydrochloride salt of 2-amino-8-ethyl-3-methylquinoline exhibits a higher saturation solubility in methanol/water mixtures compared to its free base equivalent. This solvation ensures that the compound remains fully dissolved during homogeneous phase reactions, preventing premature precipitation that stalls reaction kinetics [1].
| Evidence Dimension | Saturation Solubility |
| Target Compound Data | 52 mg/mL (HCl salt) |
| Comparator Or Baseline | Free Base (CAS 203506-26-7): 1.8 mg/mL |
| Quantified Difference | 28.8-fold increase in solubility |
| Conditions | Methanol/Water (80:20 v/v) at 25°C |
Ensures seamless integration into standard aqueous-organic process workflows, reducing solvent volumes and improving reactor throughput.
Due to its precise 8-ethyl and 3-methyl substitution, this compound serves as a targeted starting material for developing kinase inhibitors that require specific dihedral angles to fit into narrow ATP-binding pockets. The pre-installed alkyl groups prevent off-target binding, while the HCl salt ensures complete solubility during the initial amide-coupling steps of API synthesis [1].
In organometallic chemistry, the 8-ethyl group provides critical steric bulk that influences the bite angle of quinoline-based ligands. Procuring this specific highly substituted quinoline allows catalyst developers to fine-tune the steric environment around the metal center, while the high isomeric purity of its downstream derivatives ensures reproducible catalytic performance [1].
The oxidative stability and high aqueous-methanol solubility of the hydrochloride salt make it a reliable core scaffold for automated, high-throughput parallel synthesis. It can be stored in solution arrays for extended periods without degrading, ensuring that screening results are not compromised by N-oxide impurities [1].